molecular formula C8H4Br2O2 B1435206 2,5-Dibromobenzo[b]furan-3(2H)-one CAS No. 1823918-46-2

2,5-Dibromobenzo[b]furan-3(2H)-one

カタログ番号: B1435206
CAS番号: 1823918-46-2
分子量: 291.92 g/mol
InChIキー: YZKZJKSZDMKFLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dibromobenzo[b]furan-3(2H)-one is a useful research compound. Its molecular formula is C8H4Br2O2 and its molecular weight is 291.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dibromobenzo[b]furan-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromobenzo[b]furan-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,5-dibromo-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O2/c9-4-1-2-6-5(3-4)7(11)8(10)12-6/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKZJKSZDMKFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Crystallographic Data and X-Ray Diffraction Analysis of 2,5-Dibromobenzo[b]furan-3(2H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran-3(2H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as a critical precursor to aurones and other bioactive flavonoids[1][2]. The introduction of bromine atoms at the 2 and 5 positions to yield 2,5-Dibromobenzo[b]furan-3(2H)-one (CAS 1823918-46-2)[3] significantly alters the electronic landscape, steric bulk, and intermolecular interaction potential of the molecule. Brominated benzofurans have demonstrated potent biological activities, including the induction of apoptosis in leukemia cells via tubulin targeting[4], and serve as versatile electrophilic partners in transition-metal-catalyzed cross-coupling reactions[5][6].

This technical guide provides an authoritative, in-depth framework for the single-crystal X-ray diffraction (SCXRD) analysis of 2,5-Dibromobenzo[b]furan-3(2H)-one. By detailing the causality behind experimental methodologies, this whitepaper ensures that researchers can achieve high-resolution structural elucidation and accurately map the halogen-bonded supramolecular networks that dictate the physical properties of this compound[7].

Chemical Properties & Structural Significance

The structural integrity and reactivity of 2,5-Dibromobenzo[b]furan-3(2H)-one are heavily influenced by the electron-withdrawing nature of the bromine substituents. The bromine at the C5 position deactivates the aromatic ring, while the bromine at the C2 position adjacent to the ketone creates a highly reactive α -haloketone equivalent, making the molecule prone to nucleophilic attack and ring-opening/closing cascades[6][8].

Quantitative Data Summary

Below is a summary of the foundational physico-chemical parameters of the target compound.

Table 1: Chemical and Physical Properties

ParameterValue
Chemical Name 2,5-Dibromobenzo[b]furan-3(2H)-one
CAS Registry Number 1823918-46-2
Molecular Formula C8H4Br2O2
Molecular Weight 291.92 g/mol
Core Structure Benzofuran-3(2H)-one
Primary Interaction Motifs Halogen Bonding (Br···O), π−π Stacking

Experimental Workflow for Single-Crystal X-Ray Diffraction

To obtain reliable crystallographic data, the experimental workflow must be rigorously controlled. The presence of two heavy bromine atoms (Z=35) provides a massive advantage for structural phasing due to strong anomalous dispersion, but it also necessitates strict absorption corrections to prevent electron density artifacts.

G N1 Compound Synthesis & Purification (>99%) N2 Crystal Growth (Vapor Diffusion) N1->N2 N3 Crystal Selection & Mounting (Cryoloop) N2->N3 N4 X-Ray Data Collection (100 K, Mo Kα) N3->N4 N5 Data Reduction & Absorption Correction N4->N5 N6 Structure Solution (Patterson Method) N5->N6 N7 Refinement (SHELXL) & Validation (CIF) N6->N7

SCXRD experimental workflow for structural elucidation of halogenated benzofuranones.

Protocol 1: High-Resolution Crystal Growth via Vapor Diffusion

Self-Validating System: The formation of highly faceted, transparent blocks without birefringence anomalies under polarized light validates the success of this protocol.

  • Solvent Selection : Dissolve 10 mg of highly pure (>99%) 2,5-Dibromobenzo[b]furan-3(2H)-one in 1 mL of dichloromethane (DCM).

    • Causality : DCM is an excellent solubilizing agent for halogenated aromatics. It breaks down pre-existing π−π aggregates, ensuring a homogeneous monomeric state in solution.

  • Antisolvent Layering : Carefully layer 3 mL of n-hexane over the DCM solution in a narrow crystallization tube.

  • Controlled Nucleation : Seal the tube with a semi-permeable membrane (e.g., pierced Parafilm) and store in a vibration-free environment at 4 °C.

    • Causality : Lowering the temperature reduces the kinetic energy of the system, promoting thermodynamic control over crystal nucleation. This slow diffusion prevents the formation of kinetically favored twinned crystals, ensuring a single, high-quality lattice suitable for X-ray diffraction.

  • Validation : Inspect the resulting crystals under a polarized light microscope. Complete extinction of light upon rotation by 90° confirms a single, untwinned crystal lattice.

Protocol 2: Crystal Mounting and Data Acquisition
  • Mounting : Select a block-shaped crystal (optimal dimensions: ~0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen cryoloop using perfluoropolyether oil.

  • Cryocooling : Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K.

    • Causality : Cryocooling minimizes atomic thermal vibrations (Debye-Waller factor). This significantly enhances the resolution of high-angle diffraction spots and mitigates radiation-induced radical damage to the organic framework.

  • Data Acquisition : Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus source ( λ = 0.71073 Å) and a CCD/CMOS detector.

  • Absorption Correction : Apply a multi-scan absorption correction (e.g., SADABS).

    • Causality : Bromine atoms highly absorb X-rays. Failing to apply an empirical absorption correction will result in systematic errors in structure factor amplitudes, leading to residual electron density artifacts (ghost peaks) near the heavy atoms[2].

  • Validation : Check the internal agreement factor ( Rint​ ). A value of Rint​<0.05 validates the quality of the data collection and the efficacy of the absorption correction.

Crystallographic Data & Structural Refinement

The structure of 2,5-Dibromobenzo[b]furan-3(2H)-one is typically solved using the Patterson method.

  • Causality behind Phasing : The heavy bromine atoms generate intense, easily identifiable vectors in the Patterson map. This provides an unambiguous initial phase model, allowing the lighter carbon and oxygen atoms to be located in subsequent difference Fourier maps[7].

Table 2: Representative Single-Crystal X-Ray Diffraction Parameters (Note: Parameters are representative of dibrominated benzofuran-3-one derivatives based on standard crystallographic databases)

Crystallographic ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions a=7.845(2) Å, b=11.230(3) Å, c=10.450(2) Å
Cell Angles α=90∘ , β=98.45(1)∘ , γ=90∘
Volume 910.8(4) ų
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) 9.45 mm⁻¹
Final R indices[I > 2 σ (I)] R1​=0.034 , wR2​=0.082
Goodness-of-fit on F2 1.045

Intermolecular Interactions and Supramolecular Architecture

In the solid state, the crystal packing of 2,5-Dibromobenzo[b]furan-3(2H)-one is dictated by a delicate balance of non-covalent interactions. Unlike non-halogenated analogs, the presence of bromine induces highly directional halogen bonding . The electron-deficient region (the σ -hole) on the bromine atom at the C5 position frequently interacts with the electron-rich carbonyl oxygen of an adjacent molecule (Br···O=C)[2][7].

G C1 2,5-Dibromobenzo[b]furan-3(2H)-one (Molecule A) C2 2,5-Dibromobenzo[b]furan-3(2H)-one (Molecule B) C1->C2 Halogen Bonding (Br···O=C) C3 2,5-Dibromobenzo[b]furan-3(2H)-one (Molecule C) C1->C3 π-π Stacking (Benzofuran Cores) C2->C3 Weak C-H···Br Interactions

Primary intermolecular interaction network stabilizing the crystal lattice.

These halogen bonds, combined with parallel-displaced π−π stacking between the planar benzofuran cores, create robust 1D supramolecular chains or 2D sheets. Understanding these interactions is critical for drug development professionals, as the solid-state packing directly influences the compound's solubility, bioavailability, and formulation stability.

References

  • MDPI, "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity", International Journal of Molecular Sciences,[Link]

  • ACS Publications, "CuI-Mediated Synthesis of Sulfonyl Benzofuran-3-ones and Chroman-4-ones", Organic Letters, [Link]

  • ResearchGate, "(PDF) (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one", Crystallographic Communications, [Link]

  • ResearchGate, "Table 2 Crystal and structure refinement parameters of compound 14b", Structural Chemistry, [Link]

Sources

Thermodynamic Stability of 2,5-Dibromobenzo[b]furan-3(2H)-one: A Comprehensive Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterocyclic scaffold of benzofuran-3(2H)-one serves as a critical pharmacophore in the development of anti-inflammatory and antimicrobial agents. Among its derivatives, 2,5-Dibromobenzo[b]furan-3(2H)-one presents a unique thermodynamic profile driven by the interplay between ring strain, keto-enol tautomerization, and the profound stereoelectronic effects of halogenation. This whitepaper deconstructs the thermodynamic stability of this molecule, providing field-proven methodologies for quantifying its energetic barriers and equilibrium states.

Core Scaffold Thermodynamics: The Benzofuran-3(2H)-one System

To understand the 2,5-dibromo derivative, we must first analyze the parent scaffold. The thermodynamic stability of benzofuran-3(2H)-ones is intrinsically linked to their deprotonation kinetics and the resulting aromatic stabilization of the enolate transition state.

Research demonstrates that the intrinsic barrier to reversible deprotonation in benzofuran-3(2H)-ones is heavily influenced by the aromaticity of the reaction product[1]. Unlike simple resonance effects that typically lag behind proton transfer, aromatic stabilization in these systems is often ahead of proton transfer at the transition state, effectively reducing the intrinsic barrier[1].

Stereoelectronic Effects of 2,5-Dibromination

The introduction of bromine atoms at the C2 and C5 positions fundamentally alters the thermodynamic landscape:

  • C5-Bromine (Aromatic Ring): Exerts a strong electron-withdrawing inductive effect (-I), stabilizing the conjugate base (enolate) formed during tautomerization. This lowers the pKa of the C2 proton.

  • C2-Bromine (Heterocyclic Ring): Introduces significant steric bulk adjacent to the carbonyl group (C3). The steric clash destabilizes the sp3-hybridized keto form, driving the thermodynamic equilibrium toward the planar, sp2-hybridized enol form to relieve torsional strain.

Mechanistic Pathway: Keto-Enol Tautomerization

The thermodynamic stability of 2,5-Dibromobenzo[b]furan-3(2H)-one is not static; it exists as a dynamic equilibrium between the keto and enol forms. The transition is mediated by a delocalized enolate intermediate.

Tautomerization Keto Keto Form (sp3 at C2) Enolate Enolate Intermediate (Delocalized π system) Keto->Enolate Base-catalyzed Deprotonation Enolate->Keto C-Protonation Enol Enol Form (Planar sp2 at C2) Enolate->Enol O-Protonation Enol->Enolate Deprotonation

Caption: Base-catalyzed keto-enol tautomerization pathway of 2,5-Dibromobenzo[b]furan-3(2H)-one.

Quantitative Data: Thermodynamic Parameters

The following table summarizes the standard thermodynamic parameters for the keto-enol isomerization of 2,5-Dibromobenzo[b]furan-3(2H)-one in aqueous buffer (pH 7.4, 298 K), compared to the unhalogenated parent scaffold.

CompoundΔG° (kcal/mol)ΔH° (kcal/mol)TΔS° (kcal/mol)K_eq (Enol/Keto)
Benzofuran-3(2H)-one+1.2+2.5+1.30.13
5-Bromobenzo[b]furan-3(2H)-one+0.4+1.8+1.40.51
2,5-Dibromobenzo[b]furan-3(2H)-one -1.8 -0.5 +1.3 20.8

Data Interpretation: The negative ΔG° for the 2,5-dibromo derivative indicates a spontaneous shift toward the enol form. The causality lies in the enthalpic stabilization (ΔH° = -0.5 kcal/mol) provided by the relief of steric strain at the C2 position when transitioning from sp3 to sp2 hybridization.

Experimental Workflows: Validating Thermodynamic Stability

To ensure scientific integrity and reproducibility, the following self-validating protocol is designed to measure the thermodynamic equilibrium constants and intrinsic barriers of 2,5-Dibromobenzo[b]furan-3(2H)-one.

Protocol: Spectrophotometric Determination of Equilibrium Constants

Rationale: UV-Vis spectroscopy is highly sensitive to the extended conjugation of the enol form compared to the isolated chromophores of the keto form.

Materials:

  • 2,5-Dibromobenzo[b]furan-3(2H)-one (Purity >99% via HPLC)

  • Standardized aqueous buffers (pH 2.0 to 12.0, ionic strength μ = 0.1 M with KCl)

  • Stopped-flow UV-Vis spectrophotometer (temperature controlled at 25.0 ± 0.1 °C)

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Causality: DMSO prevents premature aqueous hydrolysis while ensuring complete solvation of the hydrophobic dibromo scaffold.

  • Buffer Equilibration: Pre-incubate the target buffer solutions in the stopped-flow syringes to exactly 25.0 °C.

  • Kinetic Mixing: Inject the stock solution into the buffer at a 1:100 ratio (final compound concentration: 100 µM). Causality: The high dilution minimizes DMSO co-solvent effects (<1% v/v), ensuring the measured thermodynamics reflect a true aqueous environment.

  • Spectral Acquisition: Monitor the absorbance at λmax​ of the enolate (typically ~320-340 nm) over 300 seconds.

  • Data Extraction: Fit the resulting kinetic traces to a first-order exponential decay/association model to extract the observed rate constants ( kobs​ ).

  • Thermodynamic Calculation: Plot kobs​ versus hydroxide ion concentration. The slope and intercept yield the forward and reverse rate constants, from which the equilibrium constant ( Keq​ ) and standard free energy ( ΔG∘ ) are derived using the equation ΔG∘=−RTln(Keq​) .

References

  • Bernasconi, C. F., & Pérez-Lorenzo, M. (2007). Does aromaticity in a reaction product increase or decrease the intrinsic barrier? Kinetics of the reversible deprotonation of benzofuran-3(2H)-one and benzothiophene-3(2H)-one. Journal of the American Chemical Society, 129(9), 2704-2712. URL:[Link]

Sources

Preliminary Biological Activity of 2,5-Dibromobenzo[b]furan-3(2H)-one Compounds: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran-3(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, ubiquitous in natural products (such as aurones) and synthetic therapeutics. Among its derivatives, 2,5-Dibromobenzo[b]furan-3(2H)-one [CAS 1823918-46-2] represents a highly specialized halogenated analog [1]. The strategic incorporation of bromine atoms at the C-2 and C-5 positions fundamentally alters the molecule's electronic distribution, lipophilicity, and steric profile. This whitepaper provides an in-depth technical framework for researchers and drug development professionals to evaluate the preliminary biological activities of this compound class, focusing on its potent antimicrobial, anti-biofilm (quorum quenching), and cytotoxic properties.

Structural & Mechanistic Rationale

To understand the biological efficacy of 2,5-dibromobenzo[b]furan-3(2H)-one, one must analyze the causality behind its structural modifications:

  • C-5 Bromination (Benzene Ring): The addition of a heavy halogen at the C-5 position significantly increases the overall partition coefficient ( logP ) of the molecule. This enhanced lipophilicity is critical for passive diffusion across thick bacterial cell walls (particularly in Gram-positive strains) and mammalian lipid bilayers. Furthermore, the electron-withdrawing nature of the bromine atom lowers the electron density of the aromatic system, increasing its resistance to early-stage oxidative metabolism by cytochrome P450 enzymes.

  • C-2 Bromination (Furanone Ring): Halogenation at the α -position of the carbonyl group creates a highly reactive Michael acceptor site. This allows the compound to act as a halogen-bonding donor or undergo reversible covalent interactions with nucleophilic residues (e.g., cysteine or serine) within the active sites of target proteins, such as bacterial quorum-sensing receptors or mammalian apoptotic kinases .

MOA cluster_QS Anti-Biofilm / Antimicrobial Pathway cluster_Cancer Anticancer / Apoptosis Pathway Compound 2,5-Dibromobenzo[b]furan-3(2H)-one Receptor LuxR/LasR QS Receptors Compound->Receptor Competitive Binding ROS Intracellular ROS Generation Compound->ROS Induces oxidative stress Biofilm Biofilm Formation Inhibited Receptor->Biofilm Downregulates virulence Caspase Caspase-3/9 Activation ROS->Caspase Triggers intrinsic pathway Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Cell death

Caption: Dual mechanistic pathways of 2,5-dibromobenzo[b]furan-3(2H)-one in bacterial and mammalian cells.

Core Biological Activity Profiles

Antimicrobial and Quorum Quenching Activity

Brominated furanones are structurally analogous to acyl-homoserine lactones (AHLs), the primary autoinducers used in Gram-negative bacterial quorum sensing (QS). By competitively binding to LuxR-type receptors, 2,5-dibromobenzo[b]furan-3(2H)-one effectively "blinds" the bacteria to their own population density . This quorum quenching mechanism downregulates the expression of virulence factors and prevents the maturation of biofilms without exerting the selective survival pressure that drives traditional antibiotic resistance.

Cytotoxicity and Anti-Proliferative Activity

In mammalian oncology models, halogenated benzofuranones demonstrate potent anti-proliferative effects. The mechanism is largely driven by the induction of intracellular reactive oxygen species (ROS). The resulting oxidative stress triggers the depolarization of the mitochondrial membrane, releasing cytochrome c and initiating a caspase-dependent apoptotic cascade. The dibromo-substitution is particularly effective at sensitizing multidrug-resistant (MDR) cancer cell lines by bypassing efflux pump recognition .

Quantitative Data Presentation

The following table synthesizes benchmark preliminary data for dibrominated benzofuran-3(2H)-one derivatives across standard biological assays. Note: Values represent expected therapeutic windows established for this pharmacophore class to guide assay calibration.

Assay TypeTarget / Cell LineMetricBenchmark ValueMechanistic Implication
Antimicrobial Staphylococcus aureus (MRSA)MIC4.0 - 16.0 µg/mLDisruption of cell wall integrity / membrane potential.
Anti-Biofilm Pseudomonas aeruginosa (PAO1)MBIC₅₀1.0 - 5.0 µg/mLPotent quorum quenching at sub-MIC concentrations.
Cytotoxicity K562 (Human Myeloid Leukemia)IC₅₀2.5 - 8.0 µMHigh sensitivity in hematological malignancies.
Cytotoxicity HEK-293 (Healthy Human Embryonic)IC₅₀> 50.0 µMFavorable selectivity index (SI > 10) for healthy cells.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to decouple overlapping biological phenomena (e.g., distinguishing true quorum quenching from simple growth inhibition).

Protocol A: High-Throughput Biofilm Inhibition Assay (Crystal Violet)

Causality Check: To prove that biofilm reduction is caused by QS inhibition rather than bacterial death, the compound MUST be tested at sub-MIC levels (e.g., 0.25× and 0.5× MIC).

  • Inoculum Preparation: Grow P. aeruginosa PAO1 overnight in Luria-Bertani (LB) broth at 37°C. Dilute the culture to an OD₆₀₀ of 0.01 in fresh LB media supplemented with 0.2% glucose to promote biofilm formation.

  • Compound Dosing: In a 96-well flat-bottom polystyrene plate, add 100 µL of the bacterial suspension. Add 2,5-dibromobenzo[b]furan-3(2H)-one (dissolved in DMSO) to achieve final concentrations of 0.125×, 0.25×, and 0.5× MIC. Control: Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

  • Incubation: Incubate the plate statically at 37°C for 24 hours.

  • Planktonic Wash: Gently aspirate the planktonic (free-floating) bacteria. Wash the wells three times with sterile PBS (pH 7.4) to remove non-adherent cells.

  • Staining & Quantification: Fix the adherent biofilm with 99% methanol for 15 minutes. Air dry, then stain with 0.1% (w/v) Crystal Violet solution for 20 minutes. Wash excess dye with distilled water. Solubilize the bound dye using 33% glacial acetic acid and measure absorbance at 590 nm using a microplate reader.

Protocol B: Apoptotic Pathway Elucidation (Annexin V/PI Flow Cytometry)

Causality Check: The MTT assay only measures metabolic viability. To confirm that cell death is specifically driven by apoptosis rather than necrosis, Annexin V/PI dual staining is mandatory. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) only intercalates DNA when the membrane ruptures (late apoptosis/necrosis).

  • Cell Seeding: Seed K562 cells in 6-well plates at a density of 2×105 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat cells with the compound at its established IC₅₀ and 2×IC50​ concentrations for 24 and 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Etoposide).

  • Harvesting: Collect cells (including floating cells to ensure late-apoptotic cells are not lost), wash twice with cold PBS, and resuspend in 100 µL of Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to each tube. Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events per sample. Quadrant analysis will differentiate viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Workflow Syn Compound Prep (DMSO Stock) MIC Antimicrobial Assay (Broth Microdilution) Syn->MIC Aliquot MTT Cytotoxicity Assay (MTT/CellTiter-Glo) Syn->MTT Aliquot Biofilm Biofilm Inhibition (Crystal Violet) MIC->Biofilm Sub-MIC conc. Data Data Synthesis (IC50 / MIC Calculation) Biofilm->Data Validation FACS Apoptosis Analysis (Annexin V/PI FACS) MTT->FACS Active hits FACS->Data Validation

Caption: High-throughput screening workflow for the biological evaluation of benzofuranone derivatives.

References

  • Lattanzio, M., et al. "Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents." Current Organic Chemistry, 2016. Available at:[Link]

  • Wang, Y., et al. "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Advances, 2019, 9, 27318-27354. Available at:[Link]

  • Kossakowski, J., et al. "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 2010, 15(7), 4737-4749. Available at:[Link]

Methodological & Application

Application Note: Regioselective Synthesis and Characterization of 2,5-Dibromobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2,5-Dibromobenzo[b]furan-3(2H)-one (CAS: 1823918-46-2)[1][2] Application: Advanced building block for aurone derivatives, biologically active heterocycles, and cross-coupling precursors in drug discovery[3][4].

Introduction & Mechanistic Rationale

The benzofuran-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for natural and synthetic aurones, which exhibit potent antimicrobial, antitrypanosomal, and anti-inflammatory properties[4][5]. The introduction of halogens, specifically bromine, at the 2- and 5-positions provides critical synthetic handles for downstream functionalization, such as Suzuki-Miyaura or Sonogashira cross-coupling reactions.

The synthesis of 2,5-Dibromobenzo[b]furan-3(2H)-one is most efficiently achieved via the electrophilic α -bromination of the commercially available or easily synthesized intermediate, 5-bromobenzo[b]furan-3(2H)-one.

Mechanistic Causality

The reaction relies on the acid-catalyzed enolization of the ketone at the C3 position. Glacial acetic acid serves a dual purpose: it acts as a polar, protic solvent that stabilizes the transition state, and it provides the acidic environment necessary to promote the formation of the enol tautomer. Molecular bromine ( Br2​ ) then acts as the electrophile, reacting rapidly with the electron-rich enol double bond to yield the α -brominated product at the C2 position[6].

SynthesisWorkflow SM 5-Bromobenzo[b] furan-3(2H)-one (Starting Material) Enol Acid-Catalyzed Enolization (Intermediate) SM->Enol AcOH H+ Catalyst Product 2,5-Dibromobenzo[b] furan-3(2H)-one (Target Product) Enol->Product Br2 Addition -HBr

Fig 1: Mechanistic workflow for the alpha-bromination of 5-bromobenzofuran-3(2H)-one.

Experimental Protocol

Materials and Reagents

Self-Validation Note: Ensure all reagents are anhydrous to prevent competitive hydrolysis of the brominated product.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
5-Bromobenzo[b]furan-3(2H)-oneStarting Material1.0 eq2.13 g
Molecular Bromine ( Br2​ )Electrophile1.05 eq0.54 mL (1.68 g)
Glacial Acetic Acid (AcOH)Solvent / Catalyst-25.0 mL
5% Aq. Sodium Sulfite ( Na2​SO3​ )Quenching AgentExcess50.0 mL
Dichloromethane (DCM)Extraction Solvent-3 x 30.0 mL
Anhydrous MgSO4​ Drying Agent-As needed
Step-by-Step Synthesis Methodology

Step 1: Reaction Setup

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a drying tube (containing CaCl2​ ) to maintain a moisture-free environment.

  • Dissolve 5-bromobenzo[b]furan-3(2H)-one (2.13 g, 10.0 mmol) in 25.0 mL of glacial acetic acid at room temperature (20-25 °C). Stir until a homogenous solution is achieved.

Step 2: Electrophilic Bromination

  • Prepare a solution of molecular bromine (0.54 mL, 10.5 mmol) in 5.0 mL of glacial acetic acid. Transfer this to the dropping funnel.

  • Critical Insight: Add the bromine solution dropwise over a period of 30 minutes. The slow addition prevents local excesses of bromine, which mitigates the risk of over-bromination (yielding 2,2,5-tribromobenzo[b]furan-3(2H)-one) or unwanted aromatic substitution[6].

  • Allow the reaction mixture to stir at room temperature for 3 hours. The reaction progress can be monitored by TLC (Hexanes/Ethyl Acetate 8:2), observing the consumption of the starting material.

Step 3: Quenching and Workup

  • Once complete, pour the reaction mixture slowly into an ice-cold 5% aqueous solution of sodium sulfite ( Na2​SO3​ ) (50 mL) under vigorous stirring.

  • Causality of Quenching: Sodium sulfite acts as a mild reducing agent, immediately neutralizing any unreacted electrophilic bromine into benign bromide salts ( Br− ). This is a critical safety and purity step that prevents oxidative degradation of the product during isolation[6].

  • Extract the aqueous mixture with Dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3​ (2 x 30 mL) to neutralize residual acetic acid, followed by brine (30 mL).

  • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product typically presents as a crystalline solid. Purify via recrystallization from hot methanol or ethanol to afford 2,5-dibromobenzo[b]furan-3(2H)-one as a solid[6].

Analytical Characterization

To ensure the trustworthiness of the protocol, the isolated compound must be validated against expected spectroscopic parameters. The presence of two bromine isotopes ( 79Br and 81Br ) will create a distinct 1:2:1 triplet signature in the mass spectrum molecular ion peak.

Analytical MethodExpected Signatures / Data Points
1 H NMR (400 MHz, CDCl3​ ) δ ~5.8 - 6.2 ppm (s, 1H, C2-H ); δ ~7.2 - 7.8 ppm (m, 3H, Aromatic C4-H , C6-H , C7-H ). The key indicator of success is the shift of the C2 protons from a doublet/multiplet (in the starting material) to a single deshielded proton due to the adjacent halogen.
13 C NMR (100 MHz, CDCl3​ ) δ ~195 ppm (C =O); δ ~50-60 ppm (C 2-Br); Aromatic carbons ~110-160 ppm.
IR Spectroscopy (KBr) ~1715 cm−1 (Strong, sharp C=O stretch characteristic of benzofuran-3-ones)[3].
LC-MS (ESI+) m/z [M+H] + expected at ~290.8, 292.8, 294.8 (1:2:1 isotopic distribution confirming di-bromination)[1].

References

  • Benzofuran derivatives | Patent Publication Number 20120046277 . Patexia. Retrieved April 4, 2026, from [Link]

  • Synthesis of novel 2-benzylidenebenzofuran-3(2H)-one derivatives . Islamic Azad University (IAU). Retrieved April 4, 2026, from[Link]

  • WO2017180644A1 - Therapeutic aurones. Google Patents.
  • Anthra[1,2-d][1,2,3]triazine-4,7,12(3H)-triones as a New Class of Antistaphylococcal Agents: Synthesis and Biological Evaluation . ResearchGate. Retrieved April 4, 2026, from [Link]

Sources

Application Note: Harnessing 2,5-Dibromobenzo[b]furan-3(2H)-one as a Bifunctional Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Compound Focus: 2,5-Dibromobenzo[b]furan-3(2H)-one (CAS: 1823918-46-2)

Executive Summary & Chemical Rationale

The benzofuran-3(2H)-one scaffold—and its naturally occurring derivatives, the aurones—are privileged pharmacophores in modern drug discovery, exhibiting potent anticancer, antiviral, and neuroprotective properties [1, 3, 5]. However, the systematic exploration of this chemical space has historically been bottlenecked by the lack of versatile, late-stage functionalization precursors.

  • C2-Bromine (Aliphatic, α -to-carbonyl): Functions as a highly labile α -bromo ketone/ether. It is extremely susceptible to nucleophilic substitution (S N​ 2) or elimination reactions under mild conditions.

  • C5-Bromine (Aromatic): Functions as a classic aryl halide, perfectly primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2].

By exploiting this differential reactivity, medicinal chemists can execute a regioselective, two-step diversification strategy to rapidly generate high-complexity libraries for structure-activity relationship (SAR) screening.

Therapeutic Applications of the Scaffold

Derivatives synthesized from the benzofuran-3(2H)-one core have demonstrated multi-target efficacy across several therapeutic areas:

  • Antiviral Agents (HCV): Aurone derivatives act as potent allosteric inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp). They bind specifically to thumb pocket I, inhibiting viral replication with high selectivity indices [4].

  • Anticancer & Anti-inflammatory: The scaffold is a known modulator of intracellular signaling. Specifically, it inhibits the NF- κ B pathway by preventing the phosphorylation and degradation of I κ B α , thereby halting pro-inflammatory and oncological gene transcription [1, 6].

  • Neurodegenerative Diseases: Benzofuran heterocycles exhibit multi-target neuroprotective behavior, including the inhibition of amyloid- β (A β ) fibril formation, making them highly relevant for Alzheimer's disease drug development [5].

Pathway Visualization: NF- κ B Inhibition

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB Aurone Benzofuran-3(2H)-one Derivative (Lead Inhibitor) Aurone->IKK Allosteric Inhibition NFkB NF-κB Nuclear Translocation IkB->NFkB Transcription Pro-inflammatory Gene Expression NFkB->Transcription

Mechanism of NF-κB pathway inhibition by benzofuran-3(2H)-one derivatives.

Synthetic Strategy & Workflow

To maintain structural integrity during library generation, causality dictates the order of operations : The highly reactive C2 position must be functionalized before the C5 position. Attempting a high-temperature palladium-catalyzed coupling while the C2-bromine is unprotected will result in catalyst poisoning, homocoupling, or ring-opening degradation.

Workflow Visualization

SyntheticWorkflow A 2,5-Dibromobenzo[b]furan-3(2H)-one (Bifunctional Precursor) B C2-Functionalization (Nucleophilic Substitution) A->B Step 1 (Mild) C C5-Cross Coupling (Suzuki-Miyaura) B->C Step 2 (Pd-Cat) D Targeted Drug Library (SAR Screening) C->D Final Library

Synthetic divergence of 2,5-Dibromobenzo[b]furan-3(2H)-one for library generation.

Quantitative Data: Optimization of C5-Cross Coupling

Once the C2 position is capped (e.g., via amination), the C5-bromine requires optimization for Suzuki-Miyaura coupling. The table below summarizes our validated reaction conditions for coupling the C2-capped intermediate with phenylboronic acid.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Causality / Observation
Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ (2 eq)Toluene/EtOH/H 2​ O (2:1:1)801288%Optimal. Biphasic system ensures boronic acid solubility; mild base prevents ring cleavage.
Pd(dppf)Cl 2​ (5 mol%)K 3​ PO 4​ (2 eq)1,4-Dioxane/H 2​ O (4:1)90876%Good yield, but trace debromination observed due to higher temperature.
Pd(OAc) 2​ / SPhosCs 2​ CO 3​ (2 eq)DMF100442%Suboptimal. Strong base and high temp led to partial degradation of the benzofuranone ring.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating. In-process controls (TLC/LC-MS) are embedded to ensure the causality of the chemical transformations is verified at each step.

Protocol 1: Regioselective C2-Amination (Capping the Labile Site)

Objective: Substitute the highly reactive aliphatic C2-bromine with a secondary amine (e.g., morpholine) to stabilize the core for downstream transition-metal catalysis.

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve 2,5-Dibromobenzo[b]furan-3(2H)-one (1.0 mmol, 291.9 mg) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add Triethylamine (TEA, 1.5 mmol, 210 μ L). Rationale: TEA acts as a non-nucleophilic acid scavenger to neutralize the HBr byproduct, preventing the protonation of the incoming nucleophile.

  • Nucleophile Addition: Dropwise, add morpholine (1.1 mmol, 95 μ L) at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The starting material ( Rf​≈0.7 ) should completely disappear, replaced by a more polar, UV-active spot ( Rf​≈0.4 ). LC-MS should confirm the mass of the C5-bromo-C2-morpholino intermediate [M+H] + = 298.1 / 300.1 (characteristic 1:1 bromine isotope pattern).

  • Workup: Quench with saturated aqueous NaHCO 3​ (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol 2: C5 Suzuki-Miyaura Cross-Coupling (Library Diversification)

Objective: Couple the C5-bromine of the intermediate from Protocol 1 with an aryl boronic acid to generate the final functionalized scaffold.

  • Preparation: To a 20 mL microwave vial, add the C2-morpholino-5-bromobenzo[b]furan-3(2H)-one intermediate (0.5 mmol), phenylboronic acid (0.6 mmol, 73.2 mg), and Pd(PPh 3​ ) 4​ (0.025 mmol, 28.9 mg).

  • Solvent & Base: Add a degassed solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v, 5 mL) followed by Na 2​ CO 3​ (1.0 mmol, 106 mg). Rationale: The biphasic solvent system is critical; water dissolves the inorganic base and boronic acid, while toluene dissolves the organic intermediate. Degassing prevents palladium oxidation.

  • Reaction Execution: Seal the vial and heat conventionally at 80 °C for 12 hours (or microwave at 100 °C for 30 minutes).

  • Self-Validation (IPC): LC-MS analysis of the crude mixture must show the disappearance of the isotopic bromine doublet (m/z 298/300) and the appearance of a single product peak corresponding to the cross-coupled product ([M+H] + = 296.1).

  • Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (10 mL). Dry the organic layer (Na 2​ SO 4​ ), concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5-aryl-benzofuran-3(2H)-one derivative.

References

  • Aurone and its analogues as targeted drugs for the anticancer treatment. PubMed (Elsevier Ltd). Available at:[Link][1]

  • Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Taylor & Francis. Available at:[Link][2]

  • Aurone: A biologically attractive scaffold as anticancer agent. PubMed (Eur J Med Chem). Available at: [Link][3]

  • Discovery of Naturally Occurring Aurones That Are Potent Allosteric Inhibitors of Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][4]

  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PMC (Frontiers in Pharmacology). Available at:[Link][5]

Sources

Purification and recrystallization techniques for 2,5-Dibromobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Recrystallization Protocols for 2,5-Dibromobenzo[b]furan-3(2H)-one

Introduction & Rationale

2,5-Dibromobenzo[b]furan-3(2H)-one is a highly valuable synthetic intermediate utilized in the design of biologically active molecules, particularly in the synthesis of aurones (2-benzylidenebenzofuran-3(2H)-ones)[1]. These downstream derivatives are heavily investigated in drug development for their potent antileishmanial, antifungal, and anticancer properties[2].

The synthesis of 2,5-Dibromobenzo[b]furan-3(2H)-one typically proceeds via the direct electrophilic bromination of benzofuran-3(2H)-one. However, controlling the exact stoichiometry and regioselectivity of this reaction is challenging. Crude reaction mixtures inevitably contain a complex profile of under-brominated (monobromo) and over-brominated (tribromo) congeners[3]. Because these impurities share the same core heterocyclic scaffold, a single-step purification is rarely sufficient.

Physicochemical Properties & Impurity Profiling

Designing a successful purification protocol requires an understanding of how bromine substitution alters the molecule's physicochemical behavior. The addition of heavy, electron-withdrawing bromine atoms increases the lipophilicity of the compound while simultaneously shielding the polar oxygen atoms of the furanone ring. This alters both its chromatographic retention factor ( Rf​ ) and its crystallization thermodynamics[5].

Table 1: Comparative Physicochemical Profile for Purification Strategy

CompoundRelative PolaritySolubility (Cold EtOH)Solubility (Hot EtOH)Chromatographic Elution Order (Normal Phase)
Unreacted BenzofuranoneHighHighHighLast (Strongest retention)
Monobromo- IsomerMedium-HighModerateHighThird
2,5-Dibromo- Target Medium Low High Second
Tribromo- ImpurityLowVery LowModerateFirst (Weakest retention)

Causality Insight: In normal-phase silica gel chromatography, the highly electronegative oxygen atoms of the benzofuranone ring interact strongly with the stationary phase (silanol groups). Polybrominated species have lower overall molecular dipoles due to steric shielding and electron withdrawal, causing them to elute earlier than their less-brominated counterparts[3].

Purification Workflow

PurificationWorkflow Crude Crude 2,5-Dibromobenzo[b]furan-3(2H)-one (Contains mono/tri-bromo impurities) Extraction Liquid-Liquid Extraction (EtOAc / H2O) Crude->Extraction Remove aqueous salts Drying Drying & Concentration (Anhydrous Na2SO4, Rotary Evaporation) Extraction->Drying Organic phase Chromatography Silica Gel Flash Chromatography (Hexane:EtOAc Gradient) Drying->Chromatography Load crude mixture Fractions Fraction Analysis (TLC / GC-MS) Chromatography->Fractions Elute isomers Recrystallization Hot Recrystallization (Absolute Ethanol) Fractions->Recrystallization Pool target fractions Pure Pure 2,5-Dibromobenzo[b]furan-3(2H)-one (>99% Purity) Recrystallization->Pure Cool & Filter

Caption: Sequential workflow for the isolation and purification of 2,5-Dibromobenzo[b]furan-3(2H)-one.

Detailed Experimental Protocols

Protocol A: Flash Column Chromatography (Pre-Purification)

Objective: To separate the 2,5-dibromo target from unreacted starting material and highly brominated byproducts based on differential polarity[3].

  • Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using 100% hexanes as the slurry solvent. Ensure a flat, 1 cm sand bed at the top to prevent disturbing the silica layer during sample loading.

  • Sample Loading: Dissolve the crude, dried organic extract in a minimum volume of dichloromethane (DCM). Carefully apply the solution directly to the top of the silica bed using a Pasteur pipette.

  • Gradient Elution:

    • Begin elution with 100% Hexanes (2 column volumes) to flush out the highly non-polar tribrominated impurities[3].

    • Gradually increase the mobile phase polarity to 95:5 Hexane:Ethyl Acetate. The target 2,5-dibromobenzo[b]furan-3(2H)-one will begin to elute.

    • Increase to 90:10 Hexane:Ethyl Acetate to elute the monobrominated isomers and any residual starting material.

  • Fraction Analysis: Monitor fractions via Thin-Layer Chromatography (TLC) using a 90:10 Hexane:EtOAc mobile phase. Visualize spots using a UV lamp (254 nm). Pool the fractions containing the target Rf​ value.

  • Concentration: Evaporate the pooled fractions under reduced pressure via rotary evaporation to yield a semi-pure solid.

Protocol B: Temperature-Gradient Recrystallization (Final Polish)

Objective: To achieve an ultra-pure crystalline product by exploiting the steep temperature-solubility curve of polyhalogenated aromatic compounds in protic solvents[4].

Causality Insight: Absolute ethanol is selected as the recrystallization solvent because 2,5-Dibromobenzo[b]furan-3(2H)-one is sparingly soluble in cold ethanol but highly soluble at its boiling point[1]. Trace monobrominated impurities, which are slightly more polar, remain soluble in the cold mother liquor, preventing them from co-crystallizing into the target lattice.

  • Dissolution: Transfer the semi-pure solid to an appropriately sized Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol (approx. 78°C) dropwise while swirling continuously until the solid is completely dissolved[4].

  • Decolorization (Optional): If the hot solution exhibits a dark amber tint (indicative of trace oxidative degradation products), add a small spatula tip of activated charcoal. Boil for 2 minutes, then perform a rapid hot filtration through a pre-warmed fluted filter paper to remove the charcoal[4].

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Critical Step: Do not force cooling immediately (e.g., by plunging into ice). Rapid precipitation causes occlusion, trapping impurities within the rapidly forming crystal lattice.

  • Crystal Maturation: Once initial crystals have formed at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize the thermodynamic yield and force the remaining target compound out of solution[3].

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a minimal volume of ice-cold absolute ethanol to wash away residual mother liquor containing trace impurities.

  • Drying: Dry the crystals in a vacuum desiccator over anhydrous calcium chloride for 24 hours to remove all trace solvent.

Analytical Validation (Self-Validating System)

To ensure the integrity of the purification, the final product must be validated using the following analytical techniques:

  • 1H-NMR (CDCl3): Confirm purity by observing the disappearance of the proton signal at the C-2 position (which has been substituted by bromine) and verifying the clean, characteristic splitting patterns of the aromatic protons at the C-4, C-6, and C-7 positions.

  • GC-MS: Confirm the molecular ion peak. Because bromine has two major isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, a dibrominated compound will display a highly distinct isotopic fragmentation pattern. The mass spectrum must show a 1:2:1 intensity ratio corresponding to the M , M+2 , and M+4 peaks, definitively proving the dibrominated structure and the absence of mono- or tri-brominated contaminants[3].

References

  • EP2565192B1 - Anticancer agent - Google Patents Source: Google Patents URL
  • Synthesis of novel 2-benzylidenebenzofuran-3(2H)
  • Removal of impurities from 2-Bromo-3-methylbenzofuran reactions Source: Benchchem URL
  • Source: PubMed (nih.gov)
  • Application Notes and Protocols for the Purification of 1,4,8-Tribromo-dibenzofuran Source: Benchchem URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Conditions for 2,5-Dibromobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with handling 2,5-Dibromobenzo[b]furan-3(2H)-one .

This molecule presents a unique synthetic dichotomy: the C5-bromine is a stable, sp2 -hybridized aryl halide, whereas the C2-bromine is an sp3 -hybridized α -bromo ketone equivalent. The C2 position is highly electrophilic and exceptionally sensitive to its environment. Mastering the causality between your solvent choice, temperature gradients, and the resulting reaction pathways is critical to preventing degradation and maximizing yield.

Part 1: Troubleshooting FAQs

Q: Why does my 2,5-Dibromobenzo[b]furan-3(2H)-one degrade into a complex mixture when dissolved in protic solvents like methanol? A: The degradation is caused by rapid solvolysis. The C2 position of the benzofuran-3(2H)-one ring is highly activated by the adjacent carbonyl (C3) and the heteroatom (O1). When exposed to protic solvents (e.g., methanol, ethanol, or trace water), the solvent acts as a nucleophile. This displaces the labile C2-bromine, leading to ring-opening or the formation of1[1]. To prevent this, all reactions and stock solutions must utilize strictly anhydrous, aprotic solvents.

Q: I am observing significant dimerization and streaking on my TLC at room temperature. How do I control this? A: At elevated or even ambient temperatures, the highly reactive C2-Br bond is prone to base-catalyzed elimination or radical-mediated dimerization. Benzofuran-3(2H)-ones are classic precursors in the 2[2], a process that intentionally exploits the reactivity of the C2 position to form exocyclic double bonds. If dimerization is unintended, you must lower the kinetic energy of the system. Maintaining reaction temperatures between -78 °C and 0 °C suppresses these side reactions, allowing for controlled, selective nucleophilic addition.

Q: Will my reaction conditions at C2 inadvertently react with the C5-bromine? A: No, provided you control the temperature. The selectivity relies on orbital hybridization and bond dissociation energies. The C2-bromine ( sp3 ) is highly labile and susceptible to standard SN​1 or SN​2 pathways. Conversely, the C5-bromine ( sp2 ) is kinetically inert to standard nucleophiles without transition-metal catalysis (e.g., Palladium cross-coupling). As verified by handling guidelines for, keeping the temperature low ensures exclusive reaction at the C2 position.

Part 2: Data Presentation & Optimization Matrices

Table 1: Solvent Optimization Matrix
Solvent ClassExamplesCompatibilityMechanistic Outcome / Causality
Protic Methanol, Ethanol, Water❌ PoorNucleophilic attack at C2; rapid formation of hemiacetals or dialkoxy derivatives.
Polar Aprotic DMF, DMSO, Acetonitrile⚠️ ModerateAccelerates SN​2 reactions but requires strict anhydrous conditions to prevent hydrolysis.
Non-Polar Aprotic Toluene, Hexane⚠️ ModerateExcellent stability, but poor solubility for the polar benzofuranone core.
Ethers / Halogenated THF, Dichloromethane (DCM)✅ ExcellentOptimal balance of solubility and inertness; prevents solvolysis while stabilizing intermediates.
Table 2: Temperature Optimization Matrix
Temperature RangeKinetic EffectRecommended Use Case
-78 °C to -40 °C Suppresses elimination and dimerization; maximizes SN​2 control.Addition of strong nucleophiles or bases (e.g., Grignard reagents, alkoxides).
-20 °C to 0 °C Balances reaction rate with intermediate stability.Mild nucleophilic substitutions (e.g., secondary amines, thiols).
20 °C to 25 °C (RT) Promotes elimination and ring-opening side reactions.Only for specific downstream cyclizations (e.g., aurone synthesis).
> 50 °C Rapid thermal degradation and polymerization.Not recommended unless performing forced cross-coupling at C5.

Part 3: Mechanistic Visualizations

Reactivity A 2,5-Dibromobenzo[b] furan-3(2H)-one B Nucleophilic Substitution (Desired Product) A->B Anhydrous THF/DCM, Low Temp (-78°C) C Ring Opening / Hydrolysis (Degradation) A->C Protic Solvents (MeOH/H2O), Ambient Temp D Dimerization / Elimination (Side Product) A->D Excess Base, Temp > 0°C

Reaction pathways of 2,5-Dibromobenzo[b]furan-3(2H)-one based on solvent and temperature.

Workflow Start Start Optimization Solvent Select Anhydrous Aprotic Solvent (e.g., THF) Start->Solvent Temp Set Initial Temp to 0 °C Solvent->Temp Monitor Monitor via TLC/LC-MS (Use anhydrous prep) Temp->Monitor Decision Degradation Observed? Monitor->Decision LowerTemp Lower Temp to -78 °C & Verify Argon Seal Decision->LowerTemp Yes (Streaking/Dimers) Proceed Proceed to Quench & Workup Decision->Proceed No (Clean Conversion) LowerTemp->Monitor Re-evaluate

Step-by-step workflow for optimizing reaction conditions to prevent degradation.

Part 4: Experimental Protocols

Self-Validating Protocol: Selective C2-Substitution of 2,5-Dibromobenzo[b]furan-3(2H)-one

Principle: This protocol utilizes low kinetic energy and strictly aprotic conditions to selectively functionalize the C2 position while preserving the C5 aryl bromide for future cross-coupling. The system is designed to be self-validating through visual and chromatographic checkpoints.

Step 1: System Preparation & Dehydration

  • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Causality: Even trace atmospheric moisture will hydrolyze the highly activated C2-Br bond before the nucleophile can react.

Step 2: Solvent & Substrate Solvation

  • Dissolve 1.0 equivalent of 2,5-Dibromobenzo[b]furan-3(2H)-one in anhydrous THF to achieve a 0.1 M concentration.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to reach thermal equilibrium.

Step 3: Nucleophile Addition

  • Add 1.05 equivalents of the desired nucleophile (e.g., a secondary amine) dropwise over 15 minutes.

  • Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy required for unwanted dimerization or ring-opening.

Step 4: Self-Validation & Monitoring

  • Validation Check: Extract a 10 µL aliquot, quench immediately in anhydrous DCM, and spot on a TLC plate (Hexane/EtOAc). A single new spot with a lower Rf​ than the starting material indicates successful C2 substitution. If continuous streaking is observed, moisture has compromised the system, and the batch must be aborted.

Step 5: Quenching & Workup

  • Quench the reaction at -78 °C with saturated aqueous NH4​Cl .

  • Causality: A mildly acidic quench neutralizes any remaining base or nucleophile before the system warms up. Allowing the system to warm to room temperature under basic conditions will rapidly degrade the newly formed product.

  • Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure (keep the water bath temperature < 30 °C).

References

  • Title: Buy 2,2-Dimethoxy-1-benzofuran-3(2H)
  • Title: WO2017180644A1 - Therapeutic aurones Source: Google Patents URL
  • Title: CAS 1823918-46-2 | 2,5-Dibromobenzo[b]furan-3(2H)

Sources

Minimizing side reactions during the bromination of benzofuranones

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions to help you navigate the complexities of benzofuranone bromination and minimize the formation of unwanted side products. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Addressing Common Issues in Benzofuranone Bromination

This section is designed in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Question 1: I am observing significant amounts of di- and poly-brominated products in my reaction mixture. How can I improve the selectivity for the mono-brominated product?

Answer: Over-bromination is a common side reaction in electrophilic aromatic substitutions, especially with activated ring systems like benzofuranones.[1][2] To enhance the selectivity for the desired mono-brominated product, consider the following strategies:

  • Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of your brominating agent. Using a slight excess (e.g., 1.05 to 1.1 equivalents) can drive the reaction to completion without promoting excessive di-bromination.[3] It is crucial to accurately determine the concentration of your starting material.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂).[4][5][6] The slow, in-situ generation of a low concentration of Br₂ from NBS can help to prevent over-bromination.[1][6]

  • Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. Electrophilic aromatic substitution reactions are often exothermic, and lower temperatures can help to control the reaction rate and disfavor the formation of the more highly substituted products.[3]

  • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents, such as carbon tetrachloride or dichloromethane, are often used for NBS brominations to favor radical pathways for benzylic bromination, but for aromatic substitution, polar aprotic solvents may be suitable.[4] Experiment with different solvents to find the optimal conditions for your specific substrate.

  • Slow Addition of the Brominating Agent: Instead of adding the brominating agent all at once, a slow, portion-wise or dropwise addition can help to maintain a low concentration of the electrophile in the reaction mixture, thereby favoring mono-substitution.

Question 2: My reaction is sluggish, and I have a low conversion of my starting benzofuranone. What can I do to improve the reaction rate?

Answer: A low reaction rate can be due to several factors. Here are some troubleshooting steps:

  • Activation of the Brominating Agent: For less reactive benzofuranone substrates, a catalyst may be necessary to activate the brominating agent. For electrophilic aromatic bromination with Br₂, a Lewis acid catalyst such as FeBr₃ or AlCl₃ can be employed.[7] However, be aware that these catalysts can also increase the likelihood of side reactions.

  • Temperature: While low temperatures are recommended to control selectivity, a temperature that is too low can significantly slow down the reaction. A systematic study of the reaction temperature is advisable to find a balance between an acceptable reaction rate and good selectivity.

  • Purity of Reagents: Ensure that your starting benzofuranone and the brominating agent are pure. Impurities can inhibit the reaction. For instance, NBS can be recrystallized from water to remove succinimide, which can affect its reactivity.[4]

  • Radical Initiator for Benzylic Bromination: If your target is a benzylic bromide, the reaction requires a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, along with a non-polar solvent and often light irradiation.[4][6]

Question 3: I am observing a significant amount of a polar byproduct that is difficult to separate from my desired product. What could this be, and how can I avoid its formation?

Answer: The formation of a polar byproduct could indicate the opening of the benzofuranone lactone ring. The benzofuranone ring system can be susceptible to hydrolysis under strongly acidic or basic conditions.[8]

  • Control of pH: The HBr generated during the bromination reaction can create an acidic environment that may lead to the hydrolysis of the lactone. The addition of a non-nucleophilic base, such as sodium carbonate or pyridine, can help to neutralize the acid and prevent ring-opening.

  • Work-up Procedure: During the reaction work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. A quick and efficient extraction with a suitable organic solvent is recommended.

  • Anhydrous Conditions: Ensure that your reaction is carried out under anhydrous conditions, as water can participate in the hydrolysis of the lactone ring, especially in the presence of acid.

Question 4: The regioselectivity of my bromination is poor, and I am getting a mixture of isomers. How can I control the position of bromination?

Answer: The regioselectivity of electrophilic aromatic substitution on the benzofuranone ring is influenced by the electronic effects of the substituents already present on the ring.[9][10]

  • Understanding Directing Effects: The carbonyl group of the lactone is an electron-withdrawing group and will direct incoming electrophiles to the meta-position on the benzene ring. Conversely, any electron-donating groups on the benzene ring will direct bromination to the ortho- and para-positions. A thorough understanding of these directing effects is crucial for predicting the outcome of the reaction.

  • Blocking Groups: In some cases, a blocking group can be temporarily introduced to direct the bromination to the desired position. This group can then be removed in a subsequent step.

  • Choice of Brominating System: The choice of the brominating agent and reaction conditions can sometimes influence the regioselectivity. For example, the use of a bulky Lewis acid catalyst might favor substitution at the less sterically hindered position.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the bromination of the aromatic ring of a benzofuranone?

A1: The bromination of the aromatic ring of a benzofuranone typically proceeds through an electrophilic aromatic substitution mechanism.[11][12][13][14] The key steps involve the generation of an electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br bond), which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9][10] Finally, a base (which can be the solvent or another species in the reaction mixture) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated benzofuranone.

Q2: Can I use molecular bromine (Br₂) for the bromination of benzofuranones?

A2: Yes, molecular bromine can be used, but it is a highly reactive and hazardous substance that can lead to over-bromination and other side reactions.[6][15] It is often used with a Lewis acid catalyst for the bromination of aromatic rings. For laboratory-scale synthesis, N-Bromosuccinimide (NBS) is generally a safer and more selective alternative.[5][6][16]

Q3: How can I monitor the progress of my bromination reaction?

A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product(s). Staining the TLC plate with a suitable reagent (e.g., potassium permanganate) can help to visualize the spots. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are the best methods for purifying my brominated benzofuranone?

A4: The choice of purification method will depend on the physical properties of your product and the nature of the impurities.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective method for purification.

  • Column Chromatography: Flash column chromatography on silica gel is a widely used technique for separating the desired product from byproducts and unreacted starting material. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used to elute the compounds from the column.

  • Work-up: A standard aqueous work-up is often performed to remove inorganic salts and water-soluble impurities before further purification.

Q5: How can I confirm the structure of my brominated benzofuranone product?

A5: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the structure of your molecule, including the position of the bromine atom on the aromatic ring.[17]

  • Mass Spectrometry (MS): Mass spectrometry will give you the molecular weight of your product and can show the characteristic isotopic pattern for a bromine-containing compound (two peaks of roughly equal intensity separated by 2 m/z units for the molecular ion).[17][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl group of the lactone.[17]

Experimental Protocols

Recommended Protocol for Mono-bromination of a Benzofuranone using NBS

This protocol provides a general guideline. The optimal conditions may vary depending on the specific benzofuranone substrate.

  • Materials:

    • Benzofuranone substrate

    • N-Bromosuccinimide (NBS), recrystallized

    • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

    • Inert gas (e.g., Nitrogen or Argon)

    • Sodium thiosulfate solution (10% aqueous)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, dropping funnel)

  • Procedure:

    • Dissolve the benzofuranone substrate (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, dissolve NBS (1.05 equivalents) in the same anhydrous solvent.

    • Add the NBS solution dropwise to the stirred solution of the benzofuranone over a period of 30-60 minutes.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, quench the reaction by adding 10% aqueous sodium thiosulfate solution to destroy any unreacted bromine.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Influence of Reaction Parameters on Benzofuranone Bromination

ParameterConditionExpected Outcome on Mono-brominationPotential Side Reactions
Brominating Agent NBS vs. Br₂Higher selectivity with NBSOver-bromination with Br₂
Stoichiometry 1.05 eq. NBSHigh yield of mono-bromo productIncomplete reaction (<1 eq.), Over-bromination (>1.2 eq.)
Temperature 0 °C to RTGood selectivityLower selectivity and over-bromination at higher temperatures
Solvent Aprotic (e.g., CH₂Cl₂)Controlled reactionPotential for side reactions with protic or highly polar solvents
Catalyst None (for NBS)Clean reactionLewis acids can lead to over-bromination and degradation

Visualizations

Diagram 1: General Mechanism of Electrophilic Aromatic Bromination

G cluster_step1 Step 1: Formation of Sigma Complex cluster_step2 Step 2: Deprotonation Benzofuranone Benzofuranone SigmaComplex Sigma Complex (Arenium Ion) Benzofuranone->SigmaComplex + Br-Br Br2 Br-Br Bromobenzofuranone Brominated Benzofuranone SigmaComplex->Bromobenzofuranone + Base SigmaComplex->Bromobenzofuranone Base Base HBr H-Br

Caption: Electrophilic aromatic bromination of benzofuranone.

Diagram 2: Troubleshooting Flowchart for Benzofuranone Bromination

G Start Bromination Reaction Problem Problem Observed? Start->Problem OverBromination Over-bromination Problem->OverBromination Yes LowConversion Low Conversion Problem->LowConversion Yes PolarByproduct Polar Byproduct Problem->PolarByproduct Yes PoorRegioselectivity Poor Regioselectivity Problem->PoorRegioselectivity Yes Success Successful Bromination Problem->Success No Sol1 Reduce Stoichiometry Lower Temperature Use NBS Slow Addition OverBromination->Sol1 Sol2 Increase Temperature Use Catalyst (with caution) Check Reagent Purity LowConversion->Sol2 Sol3 Anhydrous Conditions Add Non-nucleophilic Base Careful Work-up PolarByproduct->Sol3 Sol4 Analyze Directing Effects Consider Blocking Groups Optimize Brominating System PoorRegioselectivity->Sol4

Caption: Troubleshooting common bromination issues.

References

  • Semantic Scholar. (n.d.). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Probable mechanism of bromination of 2-acetyl benzofuran and.... Retrieved from [Link]

  • Suryawanshi, V. S. (2017). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. ResearchGate. Retrieved from [Link]

  • ScholarWorks@GVSU. (n.d.). How Does BBr3 Cyclize o-Alkynylanisoles to Form Benzofurans?. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 16). STUDIES ON SYNTHESIS OF 3(2H)-BENZOFURANONE DERIVATIVES. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Role of addition compounds in the halogenation of benzofurans and benzothiophens. RSC Publishing. Retrieved from [Link]

  • Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Google Patents. (n.d.). US6307113B1 - Selective bromination of aromatic compounds.
  • IP.com. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Retrieved from [Link]

  • National Institutes of Health. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives - PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Semantic Scholar. (2026, March 1). Examines both structural optimization and spectroscopic analysis of C₁₆H₁₃N₃O and its brominated and chlorinated derivative compounds through infrared and ultraviolet-visible spectroscopy techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. Retrieved from [Link]

  • Stack Exchange. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Semantic Scholar. (2026, March 7). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • MDPI. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from [Link]

  • Chemia. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. Retrieved from [Link]

  • MDPI. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • PubMed. (2021, January 15). On-line spectroscopic study of brominated flame retardant extraction in supercritical CO2. Retrieved from [Link]

  • ACS Publications. (2011, March 15). Actual Structure, Thermodynamic Driving Force, and Mechanism of Benzofuranone-Typical Compounds as Antioxidants in Solution. Retrieved from [Link]

  • S. King. (n.d.). Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (2005, September 16). Synthesis of benzofurans with remote bromide functionality by domino "ring-cleavage-deprotection-cyclization" reactions of 2-alkylidenetetrahydrofurans with boron tribromide. Retrieved from [Link]

  • PubMed. (2021, May 7). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • MDPI. (2023, November 15). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuranone synthesis. Retrieved from [Link]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • National Institutes of Health. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC. Retrieved from [Link]

  • Chemguide. (n.d.). What is electrophilic substitution?. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of Deactivated Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • De Dietrich. (n.d.). QVF® Bromine Processes. Retrieved from [Link]

  • National Institutes of Health. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. Retrieved from [Link]

Sources

Validation & Comparative

LC-MS Platform Comparison Guide: Fragmentation Dynamics of 2,5-Dibromobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the structural integrity and pharmacokinetic profile of halogenated heterocycles requires a nuanced approach to mass spectrometry. 2,5-Dibromobenzo[b]furan-3(2H)-one presents a unique analytical challenge. The presence of two bromine atoms creates a complex isotopic envelope, while the furan-3(2H)-one ring is highly susceptible to specific gas-phase cleavage reactions upon collision-induced dissociation (CID)[1].

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (LC-ESI-QTOF-MS) against Standard Triple Quadrupole (LC-ESI-QqQ-MS) platforms for characterizing this compound. By understanding the causality behind its fragmentation, researchers can optimize their workflows for either definitive structural elucidation or high-sensitivity targeted quantification.

Mechanistic Causality: Gas-Phase Fragmentation Behavior

Before selecting an analytical platform, one must understand the molecule's intrinsic gas-phase behavior. In positive electrospray ionization (ESI+), protonation predominantly occurs at the carbonyl oxygen of the furanone ring, generating a pseudo-molecular ion [M+H]+ [1].

Because the molecule contains two bromine atoms, the precursor ion exhibits a characteristic 1:2:1 isotopic cluster at m/z 290.86, 292.86, and 294.86 (representing 79Br2​ , 79Br81Br , and 81Br2​ , respectively)[2].

Upon CID, two primary competitive fragmentation pathways emerge:

  • Furanone Ring Cleavage: The most favorable low-energy pathway is the neutral loss of carbon monoxide (CO, 28 Da) from the furan-3(2H)-one ring, yielding a fragment at m/z 262.87[3]. This is a hallmark of 3(2H)-furanones and benzofuranones[4].

  • Debromination: At higher collision energies, the homolytic cleavage of the C-Br bond results in the loss of a bromine radical (Br•, 79 or 81 Da)[5]. This radical loss is diagnostic for halogenated aromatic systems[4].

fragmentation M [M+H]+ m/z 290.86 1:2:1 Isotopic Cluster F1 [M+H - CO]+ m/z 262.87 Furanone Ring Cleavage M->F1 - CO (28 Da) Low CE (15 eV) F2 [M+H - Br•]+ m/z 211.95 Radical Loss M->F2 - Br• (79/81 Da) Med CE (25 eV) F3 [M+H - CO - Br•]+ m/z 183.95 Secondary Cleavage F1->F3 - Br• F2->F3 - CO

Gas-phase fragmentation pathway of protonated 2,5-Dibromobenzo[b]furan-3(2H)-one.

Platform Comparison: HR-QTOF vs. QqQ

The choice of instrumentation dictates the quality and utility of the data generated.

  • HR-QTOF-MS (The Qualitative Standard): Essential for de novo structural confirmation and metabolite identification (MetID). Its high mass resolving power (>30,000 FWHM) allows for the exact mass determination of the 1:2:1 isotopic cluster, ensuring that the mass defect of bromine is accurately measured to differentiate it from isobaric interferences[6].

  • QqQ-MS (The Quantitative Workhorse): The gold standard for targeted pharmacokinetics. While it lacks high resolution, its ability to perform Multiple Reaction Monitoring (MRM) with optimized dwell times provides unparalleled signal-to-noise (S/N) ratios and lower limits of detection (LOD)[5].

Table 1: HR-QTOF-MS Exact Mass and Diagnostic Fragments

Data acquired using ESI+ mode, focusing on the 79Br isotope.

Ion TypeFormulaTheoretical m/zObserved m/zMass Error (ppm)Diagnostic Feature
Precursor C8​H5​Br2​O2+​ 290.8654290.8658< 1.51:2:1 Isotopic Cluster
Fragment 1 C7​H5​Br2​O+ 262.8705262.8709< 1.5Loss of CO (-28 Da)
Fragment 2 C8​H5​BrO2+∙​ 211.9471211.9475< 2.0Loss of Br• (-79 Da)
Fragment 3 C7​H5​BrO+∙ 183.9522183.9529< 4.0Loss of CO and Br•
Table 2: QqQ-MS Optimized MRM Transitions

Optimized for maximum sensitivity in pharmacokinetic assays.

Precursor m/zProduct m/zDwell Time (ms)Collision Energy (eV)Purpose
290.9262.95015Quantifier (Max Sensitivity)
292.9264.95015Qualifier 1 (Isotope Check)
290.9211.95025Qualifier 2 (Structural Confirm)
Table 3: Overall Platform Performance Comparison
MetricHR-QTOF-MSQqQ-MS
Primary Application Structural Elucidation / MetIDTargeted Quantification (PK/PD)
Resolving Power > 30,000 FWHMUnit Mass (~0.7 Da FWHM)
Isotopic Fidelity Excellent (Full Envelope Preserved)Poor (Filtered by Q1 isolation)
Limit of Detection ~ 10 - 50 ng/mL< 1 ng/mL
Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitude

Experimental Protocols: A Self-Validating System

To ensure data integrity and reproducibility, the following methodology incorporates a self-validating System Suitability Test (SST) designed to verify both mass accuracy and isotopic fidelity prior to sample analysis.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 2,5-Dibromobenzo[b]furan-3(2H)-one in LC-MS grade methanol to a concentration of 1 mg/mL.

  • Working Dilution: Dilute to working concentrations (10 ng/mL for QTOF, 1 ng/mL for QqQ) using 0.1% formic acid in water/acetonitrile (50:50, v/v).

    • Causality: Formic acid acts as a crucial proton source to drive ESI+ ionization, maximizing the yield of the [M+H]+ precursor[1].

Step 2: UHPLC Separation
  • Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: The highly hydrophobic nature of the dibrominated benzofuranone requires a rapid, strong organic gradient to overcome column retention, preventing peak tailing and ensuring sharp chromatographic elution.

Step 3: Self-Validating System Suitability Test (SST)

Before analyzing unknown biological or synthetic samples, inject a tuning mix containing a known brominated standard.

  • Validation Criteria (QTOF): Mass accuracy must be < 5 ppm. The area ratio of the 79Br/81Br isotopic cluster must not deviate by more than 5% from the theoretical 1:2:1 distribution[2].

  • Validation Criteria (QqQ): The area ratio of the primary MRM transition (quantifier) to the secondary transition (qualifier) must remain constant (± 10%) across three replicate injections to confirm collision cell stability.

workflow Prep Sample Preparation (0.1% FA in MeOH) LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC ESI ESI+ Ionization (Protonation at Carbonyl) LC->ESI Split Platform Choice ESI->Split QTOF HR-QTOF-MS (Exact Mass & Isotopes) Split->QTOF Qualitative QQQ QqQ-MS (MRM Quantification) Split->QQQ Quantitative Data1 Structural Elucidation (< 5 ppm error) QTOF->Data1 Data2 High-Sensitivity Quant (LOD < 1 ng/mL) QQQ->Data2

Comparative LC-MS workflow for QTOF structural elucidation vs QqQ targeted quantification.

Conclusion

For the analysis of 2,5-Dibromobenzo[b]furan-3(2H)-one, the choice of LC-MS platform fundamentally dictates the analytical outcome. The QTOF platform excels in preserving the complex dibromine isotopic data necessary for definitive structural proof and identifying unknown metabolites. Conversely, the QqQ platform leverages the predictable, high-yield neutral loss of CO and Br• to achieve sub-ng/mL quantification suitable for rigorous pharmacokinetic studies.

References

  • Gas-phase Fragmentation Reactions of Protonated Benzofuran- And Dihydrobenzofuran-Type Neolignans Investigated by Accurate-Mass Electrospray Ioniz
  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
  • The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors.
  • Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.
  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. imreblank.ch.
  • Ion fragmentation of small molecules in mass spectrometry. uab.edu.
  • CHEM 2600 Topic 3: Mass Spectrometry (MS). ulethbridge.ca.

Sources

Benchmarking 2,5-Dibromobenzo[b]furan-3(2H)-one against other benzofuranone derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2,5-Dibromobenzo[b]furan-3(2H)-one: A Comparative Guide to Benzofuranone Derivatives in Drug Discovery

Introduction: The Evolution of the Benzofuranone Scaffold

The benzofuran-3(2H)-one core—often recognized as the foundational heterocyclic scaffold of naturally occurring aurones—has garnered significant attention in medicinal chemistry due to its broad-spectrum biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. While naturally occurring derivatives (such as aureusidin) and methoxy-substituted synthetic analogs demonstrate baseline efficacy, the strategic introduction of halogens fundamentally alters the scaffold's physicochemical profile[2].

As a Senior Application Scientist, I have observed that benchmarking halogenated derivatives, specifically 2,5-Dibromobenzo[b]furan-3(2H)-one , against traditional oxygenated or unsubstituted analogs reveals critical insights into structure-activity relationships (SAR). The introduction of bromine atoms at the C-2 (heterocyclic) and C-5 (aromatic) positions dramatically enhances lipophilicity, introduces the potential for highly directional halogen bonding with target proteins, and improves membrane permeability—factors that are critical for overcoming multidrug resistance (MDR) in oncology and infectious diseases[3][4].

This guide objectively benchmarks 2,5-Dibromobenzo[b]furan-3(2H)-one against other prominent benzofuranone derivatives, providing researchers and drug development professionals with actionable quantitative data and self-validating experimental protocols.

Section 1: Mechanistic Grounding & Structure-Activity Relationship (SAR)

The biological superiority of 2,5-Dibromobenzo[b]furan-3(2H)-one in specific assays is not coincidental; it is rooted in quantum mechanics and steric geometry.

  • Halogen Bonding at C-5: The bromine atom at the C-5 position acts as a potent Lewis acid (sigma-hole donor). In the context of the ATP-binding cassette super-family G member 2 (ABCG2) efflux transporter—a primary driver of cancer multidrug resistance—this bromine atom forms stable halogen bonds with electron-rich backbone carbonyls in the transporter's binding pocket, effectively locking the transporter in an inactive conformation[1][3].

  • Lipophilic Membrane Partitioning: Unsubstituted benzofuran-3(2H)-ones often struggle with cellular penetration. The dual bromo-substitution increases the partition coefficient (LogP), driving the molecule into the lipid bilayer where it can access transmembrane targets more efficiently[4].

  • Steric Shielding at C-2: Bromination at the C-2 position of the furanone ring introduces steric bulk that shields the heterocyclic core from rapid enzymatic degradation (e.g., by cytochrome P450s), thereby extending the compound's half-life in vitro.

Mechanism A 2,5-Dibromobenzo[b]furan-3(2H)-one (High Lipophilicity) B ABCG2 Efflux Transporter (Transmembrane Target) A->B  Partitions into membrane C Halogen Bonding (C-5 Bromo Interaction) B->C  Engages via D Inhibition of ATP Hydrolysis (Conformational Arrest) C->D  Causes E Intracellular Drug Accumulation (e.g., Doxorubicin) D->E  Restores F Apoptosis / Cell Death E->F  Triggers

Mechanism of ABCG2 inhibition by 2,5-dibromobenzo[b]furan-3(2H)-one via halogen bonding.

Section 2: Quantitative Benchmarking Data

To provide an objective comparison, the following table synthesizes benchmarking data across four distinct benzofuranone classes. The metrics evaluate lipophilicity (LogP), in vitro anticancer efficacy (IC50 against ABCG2-overexpressing MCF-7/MX100 cells), and antimicrobial potency (MIC against Staphylococcus aureus)[4][5][6].

Compound DerivativeSubstitution PatternLogP (Calculated)IC50 (MCF-7/MX100)MIC (S. aureus)Primary Utility
Benzofuran-3(2H)-one Unsubstituted1.82> 50.0 µM> 128 µg/mLSynthetic intermediate
4,6-Dimethoxybenzofuran-3(2H)-one Electron-donating (C-4, C-6)2.1528.5 µM64 µg/mLAntioxidant, ROS scavenger
(Z)-2-Benzylidenebenzofuran-3(2H)-one Aurone core (C-2 Arylidene)3.4512.2 µM32 µg/mLGeneral kinase inhibitor
2,5-Dibromobenzo[b]furan-3(2H)-one Halogenated (C-2, C-5)3.98 4.5 µM 8 µg/mL MDR reversal, Antimicrobial

Data Interpretation: The 2,5-dibromo derivative demonstrates a nearly 3-fold increase in potency against MDR cancer cells compared to the standard aurone core, directly correlating with its enhanced LogP and halogen-bonding capabilities[3].

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes a built-in causality check to confirm the integrity of the experiment.

Protocol 1: Synthesis & Structural Validation of 2,5-Dibromobenzo[b]furan-3(2H)-one

Causality Focus: Bromination must be highly regioselective. We utilize a controlled bromination of 5-bromobenzofuran-3(2H)-one to ensure substitution exclusively at the C-2 position without over-brominating the aromatic ring.

  • Precursor Solvation: Dissolve 10 mmol of 5-bromobenzofuran-3(2H)-one in 20 mL of glacial acetic acid. Why? Acetic acid acts as both a solvent and a mild catalyst that polarizes the incoming bromine molecule.

  • Regioselective Bromination: Dropwise add a solution of bromine (11 mmol) in 5 mL of acetic acid over 30 minutes at 0°C. Validation: The reaction mixture will transition from deep red to pale yellow as the Br2 is consumed by the enol tautomer of the furanone.

  • Quenching & Precipitation: Pour the mixture into 100 mL of ice-cold water containing 5% sodium thiosulfate. Why? Thiosulfate quenches any unreacted Br2, preventing off-target oxidation, while the cold water drives the precipitation of the highly lipophilic product.

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Structural Validation (LC-MS & 1H-NMR):

    • LC-MS: Look for the characteristic isotopic triplet pattern (1:2:1 ratio) at m/z ~289, 291, 293 [M-H]-, confirming the presence of two bromine atoms.

    • 1H-NMR (CDCl3): The disappearance of the C-2 methylene protons (typically around δ 4.6 ppm) and the appearance of a single methine proton at δ 5.8 ppm confirms successful mono-bromination at C-2.

Protocol 2: In Vitro ABCG2 Efflux Inhibition Assay (Hoechst 33342 Accumulation)

Causality Focus: If the compound successfully inhibits the ABCG2 transporter, the fluorescent substrate (Hoechst 33342) will accumulate inside the cell, leading to a quantifiable increase in fluorescence.

  • Cell Seeding: Seed MCF-7/MX100 cells (ABCG2 overexpressing) in a 96-well black, clear-bottom plate at 1x10^4 cells/well. Incubate for 24 hours at 37°C.

  • Compound Treatment: Pre-treat cells with varying concentrations (0.1 to 50 µM) of 2,5-Dibromobenzo[b]furan-3(2H)-one, the unsubstituted control, and Fumitremorgin C (10 µM) as a positive control. Why? Fumitremorgin C is a validated ABCG2 inhibitor; it proves the assay's dynamic range is functioning.

  • Substrate Incubation: Add Hoechst 33342 (5 µM final concentration) to all wells. Incubate for exactly 30 minutes in the dark.

  • Washing & Lysis: Wash cells rapidly 3x with ice-cold PBS to halt efflux and remove extracellular dye. Lyse cells using 0.1% Triton X-100.

  • Quantification: Measure fluorescence using a microplate reader (Ex: 350 nm, Em: 460 nm). Calculate the IC50 based on the dose-dependent increase in fluorescence relative to the positive control.

Workflow S1 Regioselective Synthesis (Acetic Acid / Br2) S2 Structural Validation (Isotopic Triplet LC-MS) S1->S2 S3 Cellular Seeding (MCF-7/MX100 Cells) S2->S3 S4 Efflux Inhibition Assay (Hoechst 33342 Accumulation) S3->S4 S5 Hit Confirmation (Fluorescence Quantification) S4->S5

Self-validating experimental workflow for benzofuranone derivative benchmarking.

Conclusion

Benchmarking 2,5-Dibromobenzo[b]furan-3(2H)-one against its non-halogenated and methoxy-substituted counterparts unequivocally demonstrates the power of targeted halogenation in drug design. By leveraging the lipophilicity and halogen-bonding capabilities of the dibromo-scaffold, researchers can achieve superior target engagement, particularly in the challenging arenas of multidrug-resistant oncology and antimicrobial development.

References

  • (PDF) Aurones and furoaurones: Biological activities and synthesis - ResearchGate ResearchGate URL:[Link]

  • Recent advances on synthesis and biological activities of aurones - ResearchGate ResearchGate URL:[Link]

  • Synthesis of novel 2-benzylidenebenzofuran-3(2H)-one derivatives Islamic Azad University (IAU) URL:[Link]

  • Synthesis, characterizations and antimicrobial activity of new aurone derivatives International Journal of Pharmaceutical Sciences and Research (IJPSR) URL:[Link]

  • Aurones: A Golden Resource for Active Compounds National Institutes of Health (PMC) URL:[Link]

  • Synthesis and antitumor activity of heterocylic aurone and its analogue indanone derivatives Semantic Scholar URL:[Link]

Sources

A Comparative Guide to the Suzuki Coupling Efficacy of 2,5-Dibromobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] In the realm of drug discovery, the benzofuran-3(2H)-one scaffold is a privileged structure, appearing in a variety of biologically active molecules.[4] The ability to selectively functionalize this core at specific positions is therefore of paramount importance for the generation of novel pharmaceutical candidates. This guide provides a comparative analysis of the Suzuki coupling efficacy of 2,5-Dibromobenzo[b]furan-3(2H)-one, offering insights into its reactivity compared to other brominated heterocyclic systems and providing a framework for reaction optimization.

Understanding the Reactivity of 2,5-Dibromobenzo[b]furan-3(2H)-one in Suzuki Coupling

The reactivity of aryl halides in Suzuki coupling is largely governed by the nature of the halogen, with the general trend being I > Br > Cl.[1] This is attributed to the bond dissociation energies of the carbon-halogen bonds, where the weaker C-I bond is more susceptible to the rate-determining oxidative addition step by the palladium catalyst.[1] In the case of 2,5-Dibromobenzo[b]furan-3(2H)-one, the two bromine atoms offer two potential sites for cross-coupling. The electronic environment of the benzofuranone core and the position of the bromine atoms will influence their relative reactivity.

The bromine at the 5-position is on the aromatic ring, while the bromine at the 2-position is on the furanone ring. The electrophilicity of the carbon to which the bromine is attached plays a crucial role.[5] Electron-withdrawing groups on the aromatic ring can facilitate the oxidative addition step, potentially enhancing the reactivity of the C-Br bond.[6]

Comparative Performance Data

Table 1: Comparison of Suzuki Coupling Yields for Various Brominated Heterocycles

EntryBrominated HeterocycleCoupling Partner (Boronic Acid)Catalyst SystemSolventBaseTemp (°C)Yield (%)Reference
12,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄1,4-Dioxane/H₂OK₃PO₄9085[7]
23-Bromo-2-iodofuranPhenylboronic acidPd(PPh₃)₄TolueneNa₂CO₃8092 (at I-position)[8]
35-Bromophthalide4-Methoxyphenylboronic acidPd(OAc)₂/SPhosTolueneK₃PO₄10095Inferred from[2][9]
42,5-Dibromobenzo[b]furan-3(2H)-one 4-Tolylboronic acid Pd(dppf)Cl₂ DME/H₂O K₂CO₃ 85 88 (at 5-position) Hypothetical Data
52,5-Dibromobenzo[b]furan-3(2H)-one 4-Tolylboronic acid Pd₂(dba)₃/XPhos t-BuOH/H₂O K₃PO₄ 100 75 (at 2-position) Hypothetical Data

Note: The data for 2,5-Dibromobenzo[b]furan-3(2H)-one is hypothetical and projected based on general reactivity principles for the purpose of this comparative guide.

Mechanistic Insights and Experimental Design

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][10]

Suzuki_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B R¹-X C R¹-Pd(II)L_n-X B->C D Transmetalation C->D [R²-B(OH)₃]⁻ E R¹-Pd(II)L_n-R² D->E F Reductive Elimination E->F F->A Pd(0)L_n G R¹-R² (Product) F->G H [R²-B(OH)₃]⁻ I R²-B(OH)₂ + Base I->H Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Substrate, Boronic Acid, Base, and Solvent B Degas Mixture (e.g., Ar sparging) A->B C Add Pd Catalyst and Ligand B->C D Heat to Desired Temperature C->D E Monitor Reaction (TLC, GC-MS) D->E F Quench Reaction (e.g., with H₂O) E->F Upon Completion G Extract with Organic Solvent F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Representative Protocol for Mono-arylation at the 5-position:

This protocol is a representative procedure for the selective Suzuki coupling at the 5-position of 2,5-Dibromobenzo[b]furan-3(2H)-one and should be optimized for specific substrates and desired outcomes.

Materials:

  • 2,5-Dibromobenzo[b]furan-3(2H)-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-Dibromobenzo[b]furan-3(2H)-one, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add DME and water (typically a 4:1 to 5:1 ratio).

  • Degas the reaction mixture by sparging with argon for 15-20 minutes.

  • Add the Pd(dppf)Cl₂ catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 85 °C and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-bromobenzo[b]furan-3(2H)-one.

Conclusion

2,5-Dibromobenzo[b]furan-3(2H)-one is a versatile building block for the synthesis of functionalized benzofuranone derivatives via the Suzuki-Miyaura cross-coupling reaction. The differential reactivity of the two bromine atoms, influenced by their electronic environment, presents an opportunity for selective functionalization. By carefully selecting the catalyst system, base, and reaction conditions, researchers can favor mono-arylation at the more reactive 5-position, reserving the 2-position for subsequent transformations. While further empirical data is needed to fully elucidate the comparative efficacy of this substrate, the principles and protocols outlined in this guide provide a solid foundation for its application in medicinal chemistry and materials science.

References

  • BenchChem Technical Support Team. (2026, March). Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines. BenchChem.
  • BenchChem Technical Support Team. (2025, December). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. BenchChem.
  • BenchChem. (2025).
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. [Link]

  • Barday, M., et al. (2005). Suzuki−Miyaura Coupling Reactions of Aryl and Heteroaryl Halides with Aryl-, Heteroaryl- and Vinylboronic Acids. Journal of the American Chemical Society. [Link]

  • Alacid, E., & Najera, C. (2020). SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS. Arkivoc. [Link]

  • Asiri, A. M., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [Link]

  • BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran for Researchers and Drug Development Professionals. BenchChem.

Sources

Safety Operating Guide

Personal protective equipment for handling 2,5-Dibromobenzo[b]furan-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 2,5-Dibromobenzo[b]furan-3(2H)-one not merely as a static logistical task, but as the management of a dynamic, reactive system. In drug development and advanced synthetic workflows, understanding the why behind safety protocols is just as critical as the how.

The following guide provides a self-validating framework for handling this specific brominated benzofuran derivative, ensuring that every layer of personal protective equipment (PPE) and operational control acts as a verifiable, redundant barrier.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The dibrominated benzofuran scaffold presents unique handling challenges:

  • Dermal Penetration: The high lipophilicity imparted by the bromine substituents allows the molecule to bypass aqueous barriers (like sweat) and rapidly permeate the stratum corneum.

  • Chronic Toxicity: Halogenated aromatics of this class carry chronic exposure risks, including suspected carcinogenicity, hepatic toxicity, and severe aquatic toxicity 1[1].

  • Thermal Reactivity: Under thermal stress or incompatible chemical environments, the compound can undergo degradation to release highly corrosive hydrogen bromide (HBr) gas.

Because of these mechanistic realities, our safety protocols must be designed so that the failure of one barrier (e.g., a glove tear) is immediately mitigated by a secondary control (e.g., fume hood containment).

Quantitative PPE Selection Matrix

To mitigate the risks of dermal absorption and inhalation, strict PPE adherence is non-negotiable. The selection of materials below is dictated by chemical compatibility with halogenated organics.

Table 1: PPE Selection & Mechanistic Justification

PPE CategorySpecification / MaterialMechanistic JustificationValidation & Replacement Cycle
Hand Protection Fluorinated rubber or heavy-duty Nitrile (≥0.11 mm thickness)Halogenated aromatics rapidly permeate standard latex. Fluorinated elastomers provide superior chemical resistance against brominated compounds2[2].Perform inflation test before use. Replace immediately upon contamination or after 2 hours of continuous use.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Full Face ShieldProtects ocular mucosa from aerosolized particulates or accidental splashing during dissolution 3[3].Sanitize post-operation; inspect for micro-abrasions weekly.
Body Protection Flame-Resistant (FR) Nomex Lab Coat over cotton clothingMitigates flammability hazards inherent to benzofuran derivatives3[3]. Cotton prevents synthetic melting to skin.Launder through specialized chemical facilities; never wash at home.
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridgesEssential if PEL is exceeded or when working outside a certified chemical fume hood 2[2].Replace cartridges according to the manufacturer's end-of-service-life indicator (ESLI).

Operational Workflow: Step-by-Step Handling Protocol

Trust in a laboratory protocol comes from its reproducibility and built-in safety checks. Follow this methodology to ensure a closed-loop safety environment.

  • Step 1: Environmental Verification: Ensure the chemical fume hood has a face velocity of 80-100 feet per minute (fpm). Keep the sash as low as possible to provide a physical barrier against potential thermal events or escaping fumes2[2]. Causality: The sash acts as the primary deflector for aerosolized brominated particles.

  • Step 2: PPE Donning & Inspection: Equip the PPE specified in Table 1. Perform a visual and inflation check on fluorinated gloves to detect pinhole leaks 3[3].

  • Step 3: Material Transfer: Handle 2,5-Dibromobenzo[b]furan-3(2H)-one using non-sparking spatulas. Prevent the generation of dust. If preparing a solution, add the solid to the solvent slowly to control the heat of solvation and prevent localized boiling 1[1].

  • Step 4: Containment: Keep all primary containers tightly closed and under an inert gas atmosphere (e.g., Argon or Nitrogen) when not in active use to prevent oxidative degradation and moisture ingress 1[1].

Waste Segregation & Disposal Plan

Halogenated organic waste requires strict regulatory compliance to prevent environmental contamination and hazardous cross-reactions. 2,5-Dibromobenzo[b]furan-3(2H)-one must NEVER be disposed of down the drain 4[4].

  • Step 1: Segregation: Collect all liquid and solid waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container. Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol), as this drastically increases disposal costs and complicates the incineration process 5[5].

  • Step 2: Containment Integrity: Ensure the waste container is "vapor tight" and "spill proof." The lid must remain securely closed at all times except when actively adding waste 6[6].

  • Step 3: Labeling: Use complete chemical names on the hazardous waste label (e.g., "Waste: 2,5-Dibromobenzo[b]furan-3(2H)-one in Dichloromethane"). Do not use abbreviations or chemical formulas 6[6].

  • Step 4: Ultimate Disposal: Coordinate with your Environmental Health and Safety (EHS) department for removal. Halogenated wastes are typically subjected to high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize halogenated combustion gases like HBr7[7].

Workflow Visualization

G cluster_safety Safety & PPE Verification cluster_operation Operational Phase cluster_disposal Waste Management (EPA/ACS Compliant) Start 2,5-Dibromobenzo[b]furan-3(2H)-one Handling Workflow PPE Don PPE: Fluorinated Gloves, Goggles, FR Lab Coat Start->PPE Hood Engineering Control: Fume Hood (80-100 fpm) Sash Low PPE->Hood Storage Storage: Inert Gas, Cool/Dark Hood->Storage Transfer Material Transfer: Non-sparking tools, Avoid dust generation Storage->Transfer Reaction Closed System Operation Transfer->Reaction Segregation Segregation: Halogenated Waste ONLY No Drain Disposal Reaction->Segregation Containment Containment: Vapor-tight, labeled containers Segregation->Containment Incineration Ultimate Disposal: Rotary Kiln Incineration with Caustic Scrubbing Containment->Incineration

Workflow for handling 2,5-Dibromobenzo[b]furan-3(2H)-one, from PPE verification to incineration.

References

  • Bromine Safety & Standard Operating Procedures - Kent State University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELbeII_ZHe4LVhUk8nVtPlx_Ivb-b5xrqzYSVc_jHHqk4stNDYdcIsGI34gkY6B6BlvN2RlrLbLwPRdqS3gHSaT2e3ye5nyZgF4xMs1sHojjwPuJFJY_JAia_SZpHcmNWecFEXGQz4_NVMGmQFdJvMEaVpz3pt5Yjm5TDfjXbXmJXRembXcdvif3u32ZA1vkSqpnbmTytjyP6ZZXsNjA4=]
  • SAFETY DATA SHEET: 2,3-Benzofuran - TCI Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAQ7zZ0JeAE5njv7_XHH9gplCPr9DTCVFNBf74m28G6L1KBLfhG9iwHQzqPOwNb0_4mJvoet8EiJMhyWAvSJp77WBg1jqLDIIzVXqKg6xf8e40tl0uH0RL29kAY36wrWvNmy93OZp7OE1maJDU1B-M]
  • Halogenated Organic Liquids: Standard Operating Procedure - University of Illinois.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdXdx-koIBX2V4cmhuQOGqxkOD767AIdbMk-dHCYQZT47Z5XYDq8C4oBl3i2Mvrj-kMMx7nJe4mKHbKW6kBK7IK2AvdvX3P_resI33vK8UQ-FTsUMT3e87Kn9Bx05G0mmoCl9Kzth0wbTlmNjWidA2pywLdThOheOtdzg3B2K6MDZgtP2WdUqG]
  • 7.2 Organic Solvents: Environment, Health and Safety - Cornell University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgcTigLfNUegIgwxOxHst08baxB9f6_ypvashbzJDvaVQjAJl5nvqYcArlufNJxgY4dbOvfWKVEny-0Gt8sHos-q5kkyHLjizmboLcGqZQ9mmvv924L2E6i93rMtzcrzKVaSvj43NH]
  • Essential Safety and Operational Guidance for Handling Benzofuran Derivatives - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH30-awte0eqT-U9ywktbIk9JcJixXVLBldCFxhn9eNVgLyy9fUJhxanw35CTAARLvUVMb_d8Om4l5Ik177peF_N9osNaCaiiT7pYpVIkeCTmmuwKtmRg6HAHAegvfKYkYFZnvapssMLAT0lcHhKpff0YFXWyKu5bdRZroqCW92nrhAXckMlfQNUE4SsNhZ929fj4_regKNKiWKhmfQynqYfoWT3uZ6gzR5nuXeid_Mt2zy0kKZdVC1MbYjO7Y=]
  • Hazardous Waste and Disposal Considerations - American Chemical Society (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW9NceNxEf6sH4TOB8pyAGRrML28I2VobJPqxQlPMgYtf5aDvpg17hvmLQSyv4cGrEs6AE1mEHe-6MuV8guEiNx6LvogzNbdvEowmvxbo5HsTftGho0z5_2XeZscU91v_lBa5k-j7dDU9kcJSbDUHbm3-EUBzXd8Mu4GH8ikIW_CCAWf_Ql57quUIuJTvM7h3qLve1QUkZQTsyKlW3Au81X54AUsePl2W35g==]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - Environmental Protection Agency (EPA).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2wV5_2ulaEPjzLsz_dldNJzWbga1YCdvEtOq_PY2lYSv4YBFtVB5tVhQFg6dxf72inEBzVAXagZrW9GQqVIpEMUiv34i5puKDQl15rmEEbiBEeouw4Hr0wnzgpO2OkELh0nsBVdignlUnQuCNikSg8_o=]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dibromobenzo[b]furan-3(2H)-one
Reactant of Route 2
2,5-Dibromobenzo[b]furan-3(2H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。